Cas no 2008454-55-3 (Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate)
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
- Z2301252215
- tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-formyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3
- InChI Key: QQUWRAQSJNGPCA-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C=O)(CC=C)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 332
- XLogP3: 2
- Topological Polar Surface Area: 46.6
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-368141-0.05g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
| Enamine | EN300-368141-0.1g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
| Enamine | EN300-368141-0.25g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Enamine | EN300-368141-0.5g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 0.5g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-368141-1.0g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-368141-2.5g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-368141-5.0g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-368141-10.0g |
tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Aaron | AR028QPQ-50mg |
tert-butyl3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028QPQ-100mg |
tert-butyl3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate |
2008454-55-3 | 95% | 100mg |
$379.00 | 2025-02-16 |
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 2008454-55-3, known as tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate, is a complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butyl group with a piperidine ring substituted at the 1-position by a carboxylic acid ester and at the 3-position by both a formyl group and a propenyl group. The combination of these functional groups makes this molecule a versatile building block in organic synthesis and drug discovery.
Recent studies have highlighted the potential of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate in the development of bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of various bioactive molecules, including those with potential anticancer and anti-inflammatory properties. The presence of the formyl group and the propenyl group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available piperidine derivatives. The introduction of the tert-butyl ester group is achieved through esterification reactions, while the substitution at the 3-position with both the formyl and propenyl groups requires precise control over reaction conditions to ensure regioselectivity. These steps are critical in maintaining the integrity of the molecule's structure, which is essential for its intended applications.
In terms of physical properties, tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate exhibits a melting point that is consistent with other similar esters, making it suitable for use in various chemical processes. Its solubility in common organic solvents also facilitates its handling during synthesis and purification steps. The compound's stability under standard storage conditions further enhances its utility in research and industrial settings.
One of the most promising areas of application for this compound is in drug discovery. The tert-butyl group contributes to lipophilicity, which is often desirable in drug candidates to improve their absorption and bioavailability. Additionally, the presence of both aldehyde (formylation) and alkene (propenol) functionalities allows for further chemical modifications, enabling researchers to tailor the molecule's properties to suit specific therapeutic needs.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of tert-butyl 3-formyl-3-prop-2-enynl piperidine carboxy late. Molecular docking studies have revealed potential binding modes with various biological targets, suggesting its potential as a lead compound in drug design. These studies underscore the importance of understanding the molecular architecture of such compounds to optimize their bioactivity.
In conclusion, tert-butlyl 3-formlyl - propenly piperdine carboxy late (CAS No. 2008454-55-3) stands out as a valuable molecule in contemporary organic chemistry. Its unique structure, combined with recent research findings, positions it as a key player in the development of novel bioactive compounds. As research continues to uncover new applications and optimizations for this compound, its role in advancing chemical science and pharmacology is likely to grow significantly.
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